molecular formula C9H11BO5 B580850 2-Methoxycarbonyl-4-methoxyphenylboronic acid CAS No. 1256355-40-4

2-Methoxycarbonyl-4-methoxyphenylboronic acid

Cat. No.: B580850
CAS No.: 1256355-40-4
M. Wt: 209.992
InChI Key: QJEMXKRTNMWVHO-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-4-methoxyphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO5 and its molecular weight is 209.992. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Methoxycarbonyl-4-methoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound acts as a nucleophilic organic group. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group of this compound is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation ease may impact its bioavailability.

Result of Action

The primary molecular result of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . The reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Properties

IUPAC Name

(4-methoxy-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMXKRTNMWVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681861
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-40-4
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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